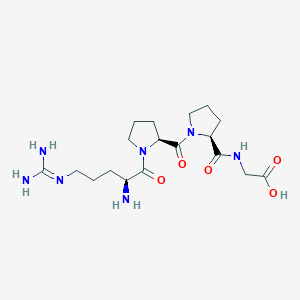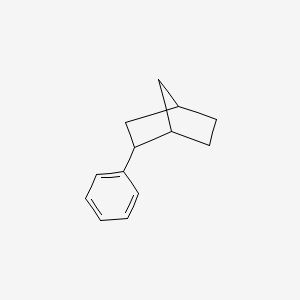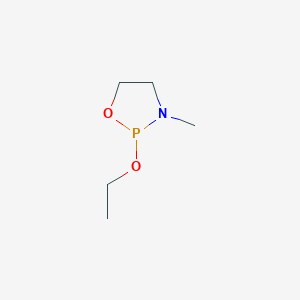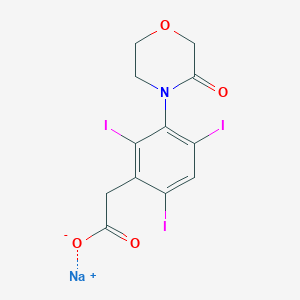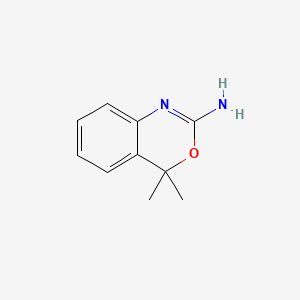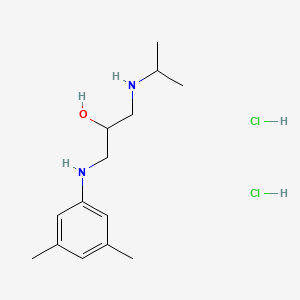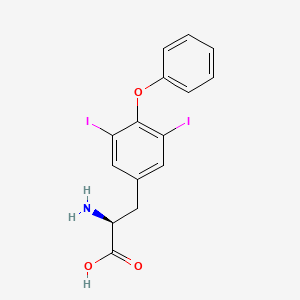
3,5-Diiodo-O-phenyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-O-phenyl-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the study of thyroid hormones and their analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diiodo-O-phenyl-L-tyrosine can be synthesized through the iodination of L-tyrosine. One method involves the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent in the presence of a catalytic amount of acetic acid under solvent-free conditions. This reaction yields this compound with high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination processes, where L-tyrosine is treated with iodine or iodides in the presence of oxidizing agents such as chloramine-T, hydrogen peroxide, or lactoperoxidase .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-O-phenyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Diiodo-O-phenyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a substrate in the synthesis of iodinated tyrosines and peptides.
Biology: Serves as a key component in the study of thyroid hormone metabolism and function.
Medicine: Investigated for its potential use as an antithyroid drug and in the treatment of thyroid-related disorders.
Mechanism of Action
3,5-Diiodo-O-phenyl-L-tyrosine exerts its effects primarily through interactions with thyroid hormone receptors and mitochondrial pathways. It modulates energy metabolism by influencing mitochondrial function and oxidative stress. The compound’s actions are mediated through both genomic and non-genomic mechanisms, involving direct binding to DNA and interactions with cell membrane and mitochondrial binding sites .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-L-thyronine: Another iodinated tyrosine derivative with similar metabolic activities.
3-Iodo-L-tyrosine: A mono-iodinated derivative of tyrosine.
L-Thyroxine:
Uniqueness
3,5-Diiodo-O-phenyl-L-tyrosine is unique due to its specific iodination pattern, which imparts distinct biochemical properties and makes it a valuable tool in the study of thyroid hormone analogs and their metabolic pathways .
Properties
CAS No. |
14099-98-0 |
|---|---|
Molecular Formula |
C15H13I2NO3 |
Molecular Weight |
509.08 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,5-diiodo-4-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H13I2NO3/c16-11-6-9(8-13(18)15(19)20)7-12(17)14(11)21-10-4-2-1-3-5-10/h1-7,13H,8,18H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
UHZWRGXBMIWAMZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



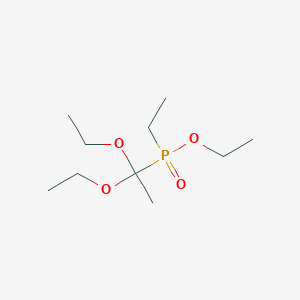
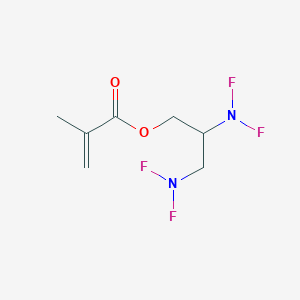
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)

